molecular formula C18H12N2O2 B8650580 1V22SKS7LW CAS No. 89986-91-4

1V22SKS7LW

Cat. No. B8650580
Key on ui cas rn: 89986-91-4
M. Wt: 288.3 g/mol
InChI Key: WDHCRURNPCZZII-UHFFFAOYSA-N
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Patent
US08445492B2

Procedure details

1,2-Diaminoanthraquinone (1.19 g, 5 mmol) is dissolved in N,N-dimethylformamide (30 mL), and concentrated sulfuric acid (0.1 mL) is further added thereinto after methyl vinyl ketone (0.36 g, 5 mmol) is added thereinto. After mixing and reacting in room temperature for 72 hours, the reacted mixture is transferred into icy water (200 mL) for precipitation. The precipitate is collected and recrystallized by hot alcohol, so as to obtain the black compound 24, and the production rate is 25%.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][C:3]=1[NH2:18].S(=O)(=O)(O)O.[CH:24]([C:26]([CH3:28])=O)=[CH2:25]>CN(C)C=O>[CH3:25][C:24]1[C:26]([CH3:28])=[N:18][C:3]2[CH:4]=[CH:5][C:6]3[C:7](=[O:17])[C:8]4[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=4)[C:14](=[O:16])[C:15]=3[C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
NC1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)N
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0.36 g
Type
reactant
Smiles
C(=C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After mixing
CUSTOM
Type
CUSTOM
Details
the reacted mixture is transferred into icy water (200 mL) for precipitation
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
CUSTOM
Type
CUSTOM
Details
recrystallized by hot alcohol

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CC=1C(=NC=2C=CC3=C(C2N1)C(C1=CC=CC=C1C3=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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